molecular formula C12H7FINO2 B8795276 1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B8795276
M. Wt: 343.09 g/mol
InChI Key: SMQAYADVUGGRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C12H7FINO2 and its molecular weight is 343.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7FINO2

Molecular Weight

343.09 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-iodo-2-oxopyridine-3-carbaldehyde

InChI

InChI=1S/C12H7FINO2/c13-8-1-3-9(4-2-8)15-6-5-11(14)10(7-16)12(15)17/h1-7H

InChI Key

SMQAYADVUGGRBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C(C2=O)C=O)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (16.0 g, 64.3 mmol), 4-fluorophenylboronic acid (26.8 g, 193 mmol, Aldrich), copper(II) acetate (23.4 g, 129 mmol, Aldrich), and myristic acid (58.7 g, 257 mmol, Aldrich) were stirred together in 800 mL of toluene. To this solution was added 2,6-lutidine (60 mL, 514 mmol, Aldrich) and the reaction was stirred vigorously for 1 day. An additional 5 g of 4-fluorophenylboronic acid was added and the reaction was stirred vigorously for an additional 3 days. The reaction mixture was concentrated and then suspended in 10% methanol/ethyl acetate. Celite® was added and the mixture was stirred for 5 minutes. Next the mixture was filtered through a plug of Celite®, concentrated, and suspended in ethyl acetate and water. The mixture was filtered through Celite® again to remove additional copper that had precipitated out, washing well with ethyl acetate. The filtrate was washed with 1N aqueous HCl, dried over sodium sulfate, filtered, and concentrated under vacuum. The resulting solid was triturated with ethyl acetate to yield 9.25 g (42%) of 1-(4-fluorophenyl)-4-iodo-2-oxo-1,2-dihydropyridine-3-carbaldehyde as a yellow solid. The filtrate was concentrated in vacuo and the remaining solid was triturated again with ethyl acetate to yield an additional 5.75 g (68% total yield) of the desired product as a yellow solid. 1H NMR (DMSO-d6) δ 9.57 (s, 1H), 7.68 (d, 1H, J=7.2 Hz), 7.58-7.54 (m, 2H), 7.40 (t, 2H, J=8.8 Hz), 7.02 (d, 1H, J=7.2 Hz); MS(ESI+) m/z 344.13 (M+H)+.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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